molecular formula C11H9NO4 B3203936 Dimethyl 2-isocyanoterephthalate CAS No. 1025010-61-0

Dimethyl 2-isocyanoterephthalate

Cat. No.: B3203936
CAS No.: 1025010-61-0
M. Wt: 219.19 g/mol
InChI Key: VZPNZYNXEWNAAV-UHFFFAOYSA-N
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Description

It is structurally related to terephthalic acid derivatives and isocyanates, which are widely used in polymer synthesis, pharmaceuticals, and specialty chemicals.

Properties

IUPAC Name

dimethyl 2-isocyanobenzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-12-9-6-7(10(13)15-2)4-5-8(9)11(14)16-3/h4-6H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPNZYNXEWNAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-isocyanoterephthalate can be synthesized through several methods. One common approach involves the reaction of dimethyl terephthalate with phosgene in the presence of a base, such as pyridine. This reaction typically occurs under mild conditions and results in the formation of the isocyanate group on the terephthalate backbone .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The starting materials, such as dimethyl terephthalate and phosgene, are fed into the reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-isocyanoterephthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2-isocyanoterephthalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-isocyanoterephthalate involves the reactivity of the isocyanate group. This group can react with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis draws parallels between dimethyl 2-isocyanoterephthalate and other compounds based on functional groups, reactivity, or applications.

Dimethyl Fumarate (DMF)

  • Structure : DMF (dimethyl ester of fumaric acid) lacks an isocyanate group but shares ester functionalities.
  • Therapeutic Use : DMF is FDA-approved for treating relapsing-remitting multiple sclerosis (MS). It activates the Nrf2 antioxidant pathway, reducing inflammation and oxidative stress .
  • Efficacy: In a cohort study, DMF demonstrated superior disease control compared to interferon β-1a (IFNβ-1a): Parameter DMF Group (%) IFNβ-1a Group (%) Clinical Relapse Rate 24.5 9.6 New MRI Lesions 28.6 8.7 NEDA (No Evidence of Disease Activity) 79.9 51.1 These results suggest DMF’s enhanced efficacy in suppressing MS progression .

Hexamethylene Diisocyanate (HDI)

  • Structure : HDI (CAS 822-06-0) contains two isocyanate groups, making it highly reactive in polyurethane production.
  • Hazards: Unlike this compound, HDI is classified as a respiratory sensitizer and requires stringent handling under GHS guidelines .

Toluene Diisocyanate (TDI)

  • Regulatory Challenges: TDI’s synonyms (e.g., benzene, 1,3-diisocyanatomethyl) complicate regulatory reporting, highlighting the importance of precise chemical identification .

Biological Activity

Dimethyl 2-isocyanoterephthalate (DMIT) is a compound of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. This article explores the biological activity of DMIT, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is synthesized through the reaction of dimethyl terephthalate with phosgene in the presence of a base such as pyridine. This process introduces an isocyanate group into the terephthalate structure, enabling various chemical reactions including substitution and polymerization.

The biological activity of DMIT primarily stems from its isocyanate functional group. Isocyanates are known to react with nucleophiles, leading to the formation of stable compounds such as ureas and carbamates. These reactions can influence several biological pathways:

  • Reactivity with Proteins : Isocyanates can modify amino acids in proteins, potentially altering their function and activity.
  • Cell Signaling : DMIT may interfere with cell signaling pathways by modifying signaling proteins or receptors.
  • Cytotoxicity : Studies have indicated that compounds containing isocyanate groups can exhibit cytotoxic effects on various cell lines, suggesting potential applications in cancer therapy.

Anticancer Potential

Recent studies have investigated the anticancer properties of DMIT. For instance, compounds similar to DMIT have shown promising results in inhibiting cancer cell proliferation. The cytotoxicity assays demonstrated that DMIT could potentially inhibit the growth of different cancer cell lines, although specific studies on DMIT itself remain limited.

A comparative analysis with other compounds revealed that derivatives containing isocyanate groups exhibited significant growth inhibition against breast cancer cells (e.g., MCF-7) with GI50 values indicating strong efficacy .

Antimicrobial Activity

While specific studies on the antimicrobial effects of DMIT are scarce, related isocyanate compounds have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests a potential for DMIT to be explored as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AnticancerInhibition of cell proliferation
AntimicrobialReactivity with bacterial cell components
CytotoxicityModification of protein function

Case Study: Anticancer Efficacy

A study focused on a series of isocyanate derivatives similar to DMIT revealed their ability to inhibit key kinases involved in cancer progression. The study utilized MTT assays to evaluate cell viability across different cancer types (e.g., breast and cervical cancers). The results indicated that these compounds could significantly reduce cell viability compared to standard chemotherapeutics, suggesting a promising avenue for further research into DMIT's potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 2-isocyanoterephthalate
Reactant of Route 2
Dimethyl 2-isocyanoterephthalate

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